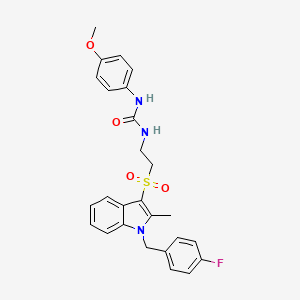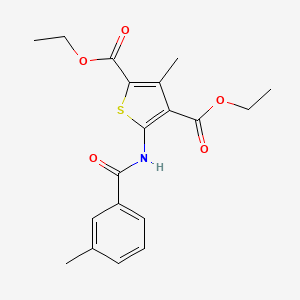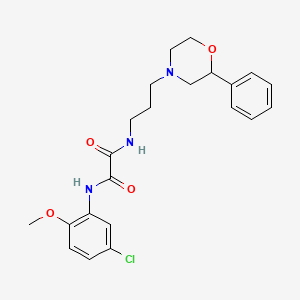![molecular formula C20H18BrN5 B3006057 3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline CAS No. 339026-05-0](/img/structure/B3006057.png)
3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinazoline core fused with a triazole ring, and it is substituted with a 4-bromophenyl group and a piperidine ring.
作用机制
Target of Action
Similar triazoloquinazoline derivatives have been reported to target non-conserved amino acid residues and have shown potential as therapeutic agents with several pharmacological applications .
Mode of Action
It’s known that triazoloquinazoline derivatives can interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities
Biochemical Pathways
Related triazoloquinazoline derivatives have been associated with a broad bioactivity spectrum . These compounds have shown a variety of biological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities .
Pharmacokinetics
Pharmacokinetic studies have been performed on related triazoloquinazoline derivatives to evaluate their druggability .
Result of Action
Related compounds have shown superior cytotoxic activities against certain cancer cell lines .
Action Environment
It’s known that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph levels, temperature, and more .
准备方法
The synthesis of 3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-(4-bromophenyl)-4-hydrazinoquinazoline.
Cyclization Reaction: The hydrazinoquinazoline undergoes cyclization with orthoesters in solvent-free conditions or in absolute ethanol to form the triazoloquinazoline ring system.
Substitution Reaction: The piperidine ring is introduced through a substitution reaction, often using piperidine and appropriate catalysts under controlled conditions.
化学反应分析
3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
科学研究应用
3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, anti-inflammatory, and antimicrobial activities.
Fluorescent Probes: The compound’s photophysical properties make it useful as a fluorescent probe in biochemical assays.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
相似化合物的比较
3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline can be compared with other triazoloquinazoline derivatives:
3-Aryl-5-aminobiphenyl Substituted Triazoloquinazolines: These compounds have similar structures but different substituents, leading to variations in their biological activities.
4-Cyanoquinazolines: These derivatives exhibit different photophysical properties and biological activities compared to the bromophenyl-substituted compound.
Triazolophthalazines: These compounds share a similar triazole ring system but differ in their core structures and biological targets.
属性
IUPAC Name |
3-(4-bromophenyl)-5-piperidin-1-yl-[1,2,4]triazolo[4,3-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5/c21-15-10-8-14(9-11-15)18-23-24-19-16-6-2-3-7-17(16)22-20(26(18)19)25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLOLMGGXBYOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
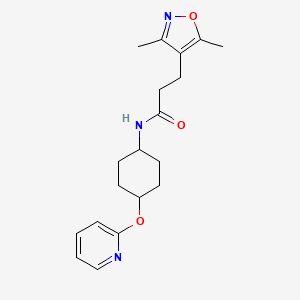
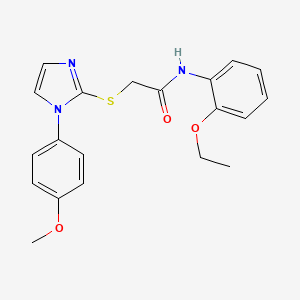
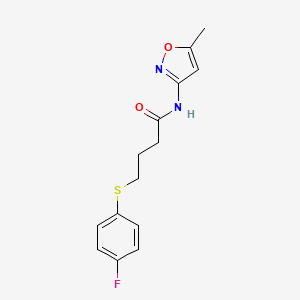
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3005980.png)
![2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3005981.png)
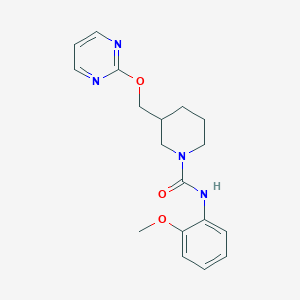
![2-Chloro-1-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B3005983.png)
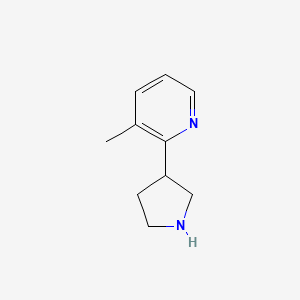

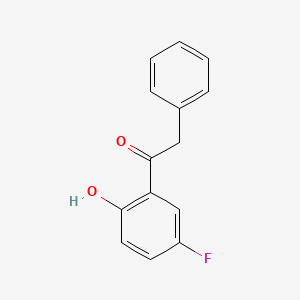
![5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3005990.png)
